Cas no 2229536-53-0 (2-(2-bromo-5-methylphenyl)ethane-1-sulfonyl fluoride)

2-(2-Bromo-5-methylphenyl)ethane-1-sulfonyl fluoride is a specialized organosulfur compound featuring a sulfonyl fluoride functional group, which is highly reactive and useful in selective chemical modifications, particularly in covalent inhibitor design and chemical biology applications. The bromo and methyl substituents on the phenyl ring enhance its versatility as a synthetic intermediate, enabling further functionalization via cross-coupling or electrophilic substitution reactions. The sulfonyl fluoride moiety exhibits stability under physiological conditions while retaining reactivity with nucleophilic residues, making it valuable for target engagement studies and proteomics research. This compound is particularly suited for applications requiring precise covalent bonding with biological targets.
2-(2-bromo-5-methylphenyl)ethane-1-sulfonyl fluoride structure
2229536-53-0 structure
Product Name:2-(2-bromo-5-methylphenyl)ethane-1-sulfonyl fluoride
CAS No:2229536-53-0
MF:C9H10BrFO2S
MW:281.141904354095
CID:6000958
PubChem ID:165722396
Update Time:2025-06-11

2-(2-bromo-5-methylphenyl)ethane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromo-5-methylphenyl)ethane-1-sulfonyl fluoride
    • EN300-1990696
    • 2229536-53-0
    • Inchi: 1S/C9H10BrFO2S/c1-7-2-3-9(10)8(6-7)4-5-14(11,12)13/h2-3,6H,4-5H2,1H3
    • InChI Key: FJMLZIRRLKGKJA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C)C=C1CCS(=O)(=O)F

Computed Properties

  • Exact Mass: 279.95689g/mol
  • Monoisotopic Mass: 279.95689g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 42.5Ų

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Additional information on 2-(2-bromo-5-methylphenyl)ethane-1-sulfonyl fluoride

Comprehensive Overview of 2-(2-bromo-5-methylphenyl)ethane-1-sulfonyl fluoride (CAS No. 2229536-53-0)

In the realm of organic chemistry and pharmaceutical research, 2-(2-bromo-5-methylphenyl)ethane-1-sulfonyl fluoride (CAS No. 2229536-53-0) has emerged as a compound of significant interest. This sulfonyl fluoride derivative is widely recognized for its unique structural properties and potential applications in drug discovery, chemical biology, and material science. The compound's brominated aromatic core and sulfonyl fluoride functional group make it a versatile intermediate for synthesizing more complex molecules, particularly in the development of covalent inhibitors and probes.

One of the key reasons for the growing attention toward 2-(2-bromo-5-methylphenyl)ethane-1-sulfonyl fluoride is its role in covalent drug discovery. Covalent inhibitors, which form irreversible or reversible bonds with target proteins, have gained traction in recent years due to their high selectivity and prolonged therapeutic effects. The sulfonyl fluoride moiety in this compound is particularly valuable because it reacts selectively with serine, threonine, or tyrosine residues in proteins, making it a useful tool for studying enzyme mechanisms and designing targeted therapies.

Researchers and pharmaceutical companies are increasingly exploring 2-(2-bromo-5-methylphenyl)ethane-1-sulfonyl fluoride as a building block for protease inhibitors and kinase inhibitors. Proteases and kinases are critical targets in diseases such as cancer, inflammation, and infectious diseases. The compound's bromo-substituted phenyl group allows for further functionalization, enabling the creation of diverse analogs with tailored biological activities. This adaptability aligns with the current trend in medicinal chemistry toward fragment-based drug design and high-throughput screening.

Another area where 2-(2-bromo-5-methylphenyl)ethane-1-sulfonyl fluoride shows promise is in chemical biology and activity-based protein profiling (ABPP). ABPP is a powerful technique for identifying and characterizing enzyme activities in complex biological systems. The sulfonyl fluoride group's ability to label active-site residues makes this compound an excellent candidate for developing ABPP probes. Such probes are instrumental in understanding disease mechanisms and identifying novel drug targets, which is a hot topic in contemporary biomedical research.

From a synthetic chemistry perspective, the compound's CAS No. 2229536-53-0 is often referenced in patents and academic publications related to organosulfur chemistry. Organosulfur compounds are known for their diverse reactivity and applications in agrochemicals, materials, and pharmaceuticals. The 2-(2-bromo-5-methylphenyl)ethane-1-sulfonyl fluoride structure exemplifies this versatility, as it can participate in cross-coupling reactions, nucleophilic substitutions, and other transformations to yield valuable derivatives.

In addition to its scientific applications, 2-(2-bromo-5-methylphenyl)ethane-1-sulfonyl fluoride is also of interest to researchers focusing on green chemistry and sustainable synthesis. The demand for environmentally friendly synthetic methods has led to innovations in catalytic processes and solvent systems that minimize waste and energy consumption. This compound's reactivity profile makes it amenable to such approaches, aligning with the broader push toward sustainable chemical practices.

For those searching for "sulfonyl fluoride applications" or "brominated aromatic compounds in drug discovery," 2-(2-bromo-5-methylphenyl)ethane-1-sulfonyl fluoride represents a compelling case study. Its dual functionality as a reactive handle and a structural scaffold underscores its importance in modern chemistry. Furthermore, its compatibility with click chemistry and bioorthogonal reactions enhances its utility in labeling and imaging studies, which are critical for advancing diagnostics and therapeutics.

In summary, 2-(2-bromo-5-methylphenyl)ethane-1-sulfonyl fluoride (CAS No. 2229536-53-0) is a multifaceted compound with broad relevance in drug development, chemical biology, and materials science. Its unique combination of a brominated aromatic ring and a sulfonyl fluoride group positions it as a valuable tool for researchers exploring covalent inhibitors, enzyme mechanisms, and sustainable synthesis. As the scientific community continues to uncover new applications for this molecule, its role in advancing both fundamental and applied research is likely to expand further.

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